molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0

6-Chloroimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B1278716
CAS No.: 166176-45-0
M. Wt: 168.58 g/mol
InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by the presence of a chloro group at the 6th position and an amine group at the 3rd position on the imidazo[1,2-b]pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
  • Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
  • 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
  • Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Comparison: 6-Chloroimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity towards biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZHHLJWBETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443655
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166176-45-0
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 2
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 3
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 4
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 5
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 6
6-Chloroimidazo[1,2-b]pyridazin-3-amine

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